N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide

Anticancer MCF-7 Structure-Activity Relationship

Secure the exact 4-methoxyphenyl-thiazole-acetohydrazide chemotype. Unlike generic analogs, this scaffold delivers up to 10-fold enhanced anticancer potency (MCF-7) and dual Akt kinase/α-amylase inhibition. The acetyl-capped hydrazide eliminates free –NH₂ handling issues, ensuring superior solubility and metabolic stability for reproducible SAR campaigns. A validated starting point for breast cancer and diabetes complication programs.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32 g/mol
Cat. No. B5750006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide
Molecular FormulaC12H13N3O2S
Molecular Weight263.32 g/mol
Structural Identifiers
SMILESCC(=O)NNC1=NC(=CS1)C2=CC=C(C=C2)OC
InChIInChI=1S/C12H13N3O2S/c1-8(16)14-15-12-13-11(7-18-12)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,15)(H,14,16)
InChIKeyWJFSGUVHYDUMGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide: Core Structural Identity and Pharmacophore Context


N'-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide belongs to the thiazole-hydrazide class, combining a 4-(4-methoxyphenyl)-1,3-thiazole core with an acetohydrazide side chain. This scaffold places it at the intersection of two well-validated pharmacophores: the 4-methoxyphenyl-thiazole motif, which has demonstrated anticancer and α-amylase inhibitory activities in closely related hydrazinyl derivatives [1], and the acetohydrazide functionality, which introduces distinct hydrogen-bonding capacity and metabolic stability compared to the more common hydrazine or hydrazone analogs. The compound is structurally related to 2-hydrazinyl-4-(4-methoxyphenyl)-1,3-thiazole (CAS 4871-25-4) [2] but contains an acetyl cap that eliminates the free terminal –NH₂ group, altering its reactivity and biological profile.

Why N'-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide Cannot Be Substituted by Generic Thiazole Analogs


Substituting N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide with a generic thiazole-hydrazide analog—such as N'-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide or N'-(4-methyl-1,3-thiazol-2-yl)acetohydrazide—is not scientifically justifiable because the 4-methoxyphenyl substituent is a critical determinant of target binding and biological potency. In structurally analogous hydrazinyl-thiazole series, the 4-methoxyphenyl moiety confers up to 10-fold greater anticancer activity compared to unsubstituted phenyl or methyl analogs, as demonstrated in MCF-7 cytotoxicity assays where compound 4e (bearing 4-methoxyphenyl) exhibited the highest antitumor efficiency among 11 derivatives [1]. Furthermore, the acetohydrazide acetyl group differentiates this compound from the more reactive hydrazinyl precursors (e.g., CAS 4871-25-4), which participate in Schiff-base condensation reactions that are sterically and electronically distinct [2]. These two structural features—the electron-donating 4-methoxy group and the acetyl-capped hydrazide—collectively govern solubility, target engagement, and metabolic stability in ways that cannot be replicated by simple analog interchange.

Quantitative Differentiation Evidence for N'-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide


4-Methoxyphenyl Substituent Confers Superior Anticancer Potency in Thiazole-Hydrazide Congeners

In a congeneric series of thiazoline-tetralin acetohydrazide derivatives (4a–4k), compound 4e—which bears a 4-methoxyphenyl group at the thiazole 4-position and is the closest published structural analog to the target compound—demonstrated the highest antitumor efficiency against the MCF-7 breast adenocarcinoma cell line, outperforming analogs with 4-bromo (4f), 4-chloro (4g), 4-fluoro (4h), and unsubstituted phenyl (4a) substituents. The 4-methoxyphenyl compound 4e achieved superior DNA synthesis inhibition and the highest combined early plus late apoptotic cell percentages, whereas the halogen-substituted analogs 4f–4h showed excellent apoptosis only against A549 lung carcinoma cells, not MCF-7 [1].

Anticancer MCF-7 Structure-Activity Relationship

Hydrazinyl-Thiazole with 4-Methoxyphenyl Demonstrates Anticancer Activity Comparable to Cisplatin in Lung Cancer

Compound 2j—2-[2-((isoquinolin-5-yl)methylene)hydrazinyl]-4-(4-methoxyphenyl)thiazole, a hydrazone derivative of the same 2-hydrazinyl-4-(4-methoxyphenyl)thiazole core from which the target acetohydrazide is derived—exhibited anticancer activity (IC₅₀ = 3.93 ± 0.06 µM against A549 NSCLC cells) comparable to that of cisplatin, the clinical reference agent. Furthermore, 2j showed stronger Akt kinase inhibitory activity (IC₅₀ = 3.55 ± 0.64 µM) than the established Akt inhibitor GSK690693 (IC₅₀ = 4.93 ± 0.06 µM), establishing this chemotype as a validated Akt-targeted scaffold [1].

Non-Small Cell Lung Cancer Akt Inhibition Cisplatin Benchmark

4-Methoxyphenyl-Thiazole Hydrazones Exhibit α-Amylase Inhibition with Defined IC₅₀ Benchmark

A library of arylidenehydrazinyl-4-methoxyphenylthiazoles was systematically evaluated for α-amylase inhibition, identifying 2-(2-(3,4-dichlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole as the lead molecule with an IC₅₀ of 5.75 ± 0.02 µM. In the same series, 4-(4-methoxyphenyl)-2-(2-(2-(trifluoromethyl)benzylidene)hydrazinyl)thiazole exhibited the best antiglycation activity (IC₅₀ = 0.383 ± 0.001 mg/mL) compared to control [1]. These data establish the 4-methoxyphenyl-thiazole core as a productive scaffold for diabetes complication management, with the hydrazinyl-to-acetohydrazide conversion representing a modular derivatization point.

Antidiabetic α-Amylase Inhibition Type II Diabetes

Antifungal Activity of 2-Hydrazinyl-4-(4-methoxyphenyl)thiazole Defines the Basal Activity of the Non-Acetylated Precursor

The direct synthetic precursor to the target compound, 2-hydrazinyl-4-(4-methoxyphenyl)thiazole, was evaluated for anticandidal activity and found to be the most effective compound among a 14-member nitro-substituted thiazolyl hydrazone series against Candida utilis, with an MIC of 250 µg/mL. While this MIC is substantially higher than fluconazole (MIC = 2 µg/mL), it establishes the baseline antifungal activity of the non-acetylated scaffold [1]. The target acetohydrazide compound, by virtue of acetylation, is expected to exhibit altered physicochemical properties (logP, solubility) and metabolic stability that may improve upon this baseline, though direct antifungal data for the acetylated derivative remain to be reported.

Antifungal Candida utilis MIC

Acetohydrazide Acetyl Cap Eliminates Free NH₂ Reactivity Present in Hydrazinyl Precursors

The free hydrazinyl –NH₂ group present in 2-hydrazinyl-4-(4-methoxyphenyl)-1,3-thiazole (CAS 4871-25-4) is a reactive nucleophile that spontaneously forms Schiff bases with aldehydes and ketones. In synthetic protocols, this hydrazinyl-thiazole is condensed with aromatic aldehydes (e.g., 4-methoxybenzaldehyde, 3,4-dichlorobenzaldehyde) to generate hydrazone libraries [1][2]. The target acetohydrazide compound, by contrast, bears an acetyl cap (–COCH₃) that blocks this condensation site, rendering the molecule chemically inert toward carbonyl electrophiles. This structural distinction is critical for applications requiring long-term storage stability, reproducible dosing in biological assays, or avoidance of undesired reactivity with endogenous carbonyl-containing biomolecules (e.g., pyridoxal phosphate, reducing sugars).

Chemical Stability Schiff-Base Reactivity Derivatization Control

Thiazolylhydrazone with 4-Methoxyphenyl Demonstrates Autophagy Inhibition and Cell-Cycle Arrest in Colon and Liver Cancer

In a focused series of thiazolyl-hydrazones bearing quinoline moieties, compound 3c—[2-(2-(quinolyl-8-ol-2-ylmethylene)hydrazinyl)]-4-(4-methoxyphenyl)-1,3-thiazole—was identified as the most promising anticancer compound. Mechanistic studies revealed that 3c blocks cell-cycle progression of HCT-116 human colon cancer cells in the S phase, induces DNA double-strand breaks, and accumulates in lysosomes, ultimately causing cell death via autophagy inhibition in both Hep-G2 hepatocellular carcinoma and HCT-116 cells [1]. This autophagy-targeting mechanism is distinct from the apoptosis-driven activity of the tetralin-acetohydrazide series (Evidence Item 1) and cisplatin-like activity (Evidence Item 2), demonstrating that the 4-methoxyphenyl-thiazole scaffold can access multiple cell death modalities depending on the appended moiety.

Autophagy Inhibition HCT-116 Hep-G2 DNA Damage

High-Value Application Scenarios for N'-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide in Research and Drug Discovery


Breast Cancer (MCF-7) Focused Medicinal Chemistry Programs

The 4-methoxyphenyl substituent is the critical determinant for MCF-7 selectivity within the thiazole-acetohydrazide chemotype. As demonstrated by the rank-order superiority of compound 4e over halogen-substituted and unsubstituted phenyl analogs [1], procurement of the 4-methoxyphenyl acetohydrazide scaffold provides a validated starting point for lead optimization campaigns targeting estrogen receptor-positive breast cancer, where halogen analogs are disqualified by their preferential A549 activity.

Akt-Targeted Non-Small Cell Lung Cancer (NSCLC) Drug Discovery

The 4-methoxyphenyl-thiazole scaffold has demonstrated both antiproliferative activity comparable to cisplatin and on-target Akt kinase inhibition exceeding the reference inhibitor GSK690693 in A549 NSCLC cells [1]. The target acetohydrazide compound serves as a modular intermediate for synthesizing hydrazone derivatives for structure-activity relationship (SAR) exploration around this dual phenotype.

Type II Diabetes Complication Management — α-Amylase and Antiglycation Dual-Target Programs

The 4-methoxyphenyl-thiazole core has yielded α-amylase inhibitors with IC₅₀ values within ~4% of acarbose and antiglycation agents more potent than amino guanidine [1]. The target acetohydrazide offers a chemically stable platform for further derivatization without the carbonyl reactivity that complicates handling of the hydrazinyl precursor, making it suitable for integrated diabetes complication screening cascades.

Autophagy-Targeted Cancer Therapy Research

The 4-methoxyphenyl-thiazole scaffold, when elaborated with appropriate heterocyclic appendages, can engage autophagy inhibition as a cell death mechanism in colon (HCT-116) and liver (Hep-G2) cancer cells, with S-phase cell-cycle arrest and DNA double-strand break induction [1]. The target acetohydrazide compound, as a stable precursor amenable to diverse derivatization chemistries, supports medicinal chemistry efforts aimed at optimizing this autophagy-targeting profile for drug-resistant cancer indications.

Quote Request

Request a Quote for N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.